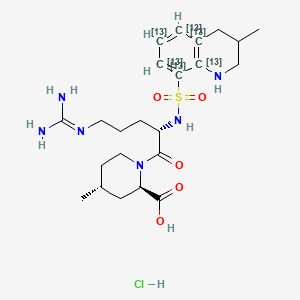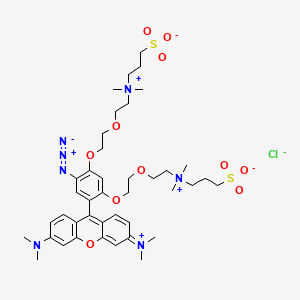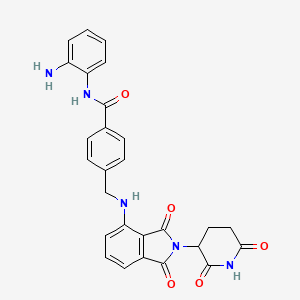![molecular formula C18H32N8O3S B12373785 (3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD8421 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is activated through interaction with its cyclin partners, cyclin E and cyclin A, driving the progression of the cell cycle from the G1 phase to the S phase. AZD8421 has shown potential in addressing resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and cancers with high cyclin E1 expression .
Vorbereitungsmethoden
The synthesis of AZD8421 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields. Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
AZD8421 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: AZD8421 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
AZD8421 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in cell cycle regulation and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular assays to investigate the effects of CDK2 inhibition on cell proliferation, apoptosis, and senescence.
Medicine: Under investigation for its potential to overcome resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and other cancers with high cyclin E1 expression.
Industry: Utilized in the development of new therapeutic agents targeting CDK2 for the treatment of various cancers
Wirkmechanismus
AZD8421 exerts its effects by selectively inhibiting CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression. This inhibition leads to cell cycle arrest in the G1/S phase and induces cellular senescence. The molecular targets and pathways involved include the retinoblastoma protein (pRB) pathway and the cyclin E1-CDK2 complex .
Vergleich Mit ähnlichen Verbindungen
AZD8421 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, and CDK9. This selectivity is achieved through specific interactions with key residues in the ATP-binding pocket of CDK2. Similar compounds include:
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity. AZD8421’s uniqueness lies in its ability to selectively inhibit CDK2, making it a valuable tool in overcoming resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors
Eigenschaften
Molekularformel |
C18H32N8O3S |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |
InChI-Schlüssel |
ROGNUCVYDNPNJI-RDBSUJKOSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC |
Kanonische SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)




![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

